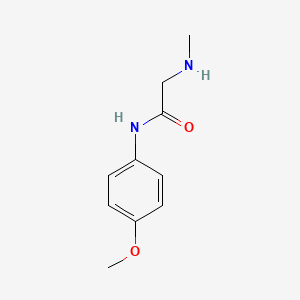![molecular formula C18H20BrN5 B2487521 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole CAS No. 2415600-63-2](/img/structure/B2487521.png)
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, pyrimidine, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the bromopyrimidine group. The final step involves the formation of the benzimidazole moiety. Common reagents used in these reactions include bromine, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known for its ability to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair processes, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromopyrimidin-2-yl-4,6-d2)azetidin-2,2,3,4,4-d5-3-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole stands out due to its unique combination of azetidine, pyrimidine, and benzimidazole moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5/c1-18(2,3)16-22-14-6-4-5-7-15(14)24(16)13-10-23(11-13)17-20-8-12(19)9-21-17/h4-9,13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBMHGUEBKTTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2487443.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)
![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)
![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2487453.png)

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
